Mesopram
Overview
Description
Daxalipram is a small molecule compound known for its selective inhibition of phosphodiesterase 4B (PDE4B). It is an R-isomer of mesopram and is also referred to as ®-mesopram .
Preparation Methods
The synthesis of daxalipram involves several steps. One of the synthetic routes includes the cyclization of a precursor compound to form the racemic oxazolidinone, which is then coupled with ®-1-(1-naphthyl)ethyl isocyanate to produce the desired compound . The reaction conditions typically involve the use of carbonyl diimidazole in tetrahydrofuran (THF) for the cyclization step . Industrial production methods for daxalipram are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Daxalipram undergoes various chemical reactions, including:
Oxidation: Daxalipram can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: Daxalipram can participate in substitution reactions, particularly involving its methoxybenzene moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Daxalipram has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the inhibition of phosphodiesterase enzymes.
Biology: Daxalipram is studied for its effects on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Mechanism of Action
Daxalipram exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme responsible for breaking down cAMP. By inhibiting PDE4B, daxalipram increases the levels of cAMP within cells, leading to enhanced signaling through cAMP-dependent pathways . This mechanism is particularly relevant in immune cells, where increased cAMP levels can modulate inflammatory responses .
Comparison with Similar Compounds
Daxalipram is similar to other PDE4 inhibitors, such as roflumilast and apremilast. its selectivity for PDE4B sets it apart from these compounds, which may have broader inhibitory profiles . Other similar compounds include:
Roflumilast: A PDE4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).
Apremilast: Another PDE4 inhibitor used for treating psoriatic arthritis and plaque psoriasis.
Daxalipram’s unique selectivity for PDE4B makes it a promising candidate for targeting specific inflammatory pathways with potentially fewer side effects compared to less selective PDE4 inhibitors .
Properties
IUPAC Name |
(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPERGCFKIYIS-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319171 | |
Record name | Mesopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189940-24-7 | |
Record name | Mesopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daxalipram [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daxalipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01647 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mesopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAXALIPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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